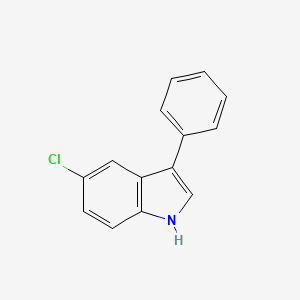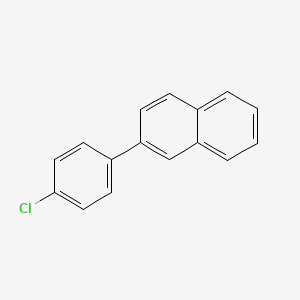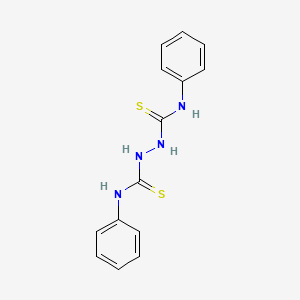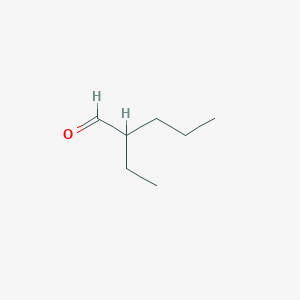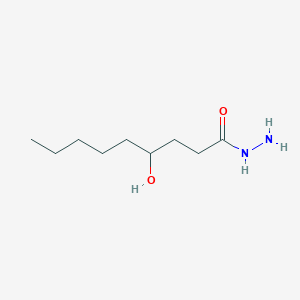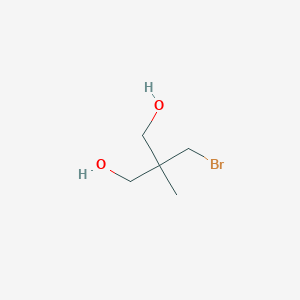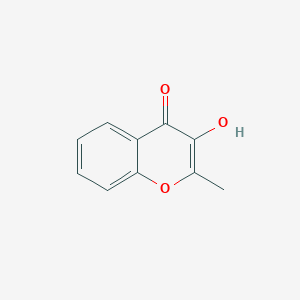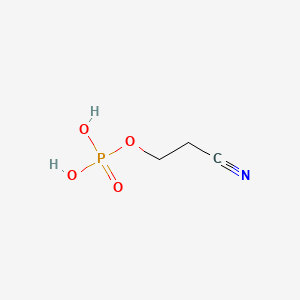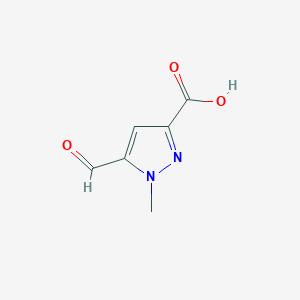
Ethyl 3-oxopent-4-enoate
概要
説明
Ethyl 3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3. It is not intended for human or veterinary use and is used for research purposes only. It is also used as a monomer in copolymerization reactions .
Synthesis Analysis
Ethyl 3-oxopent-4-enoate can be synthesized from condensation methods . For instance, a mixture of ethyl acetoacetate and benzaldehyde in ethanol can be refluxed for 2 hours to produce Ethyl 3-oxopent-4-enoate . It also plays a role in the photochemical synthesis of pyrethroid components.Molecular Structure Analysis
The molecular structure of Ethyl 3-oxopent-4-enoate consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 142.15 g/mol .Chemical Reactions Analysis
Ethyl 3-oxopent-4-enoate is used in various chemical reactions. For example, it is used in Rhodium (II) acetate-catalyzed reactions, resulting in the formation of various esters. It also transforms into Nazarov’s reagent for annulation reactions.Physical And Chemical Properties Analysis
Ethyl 3-oxopent-4-enoate is a colorless liquid with a fruity odor. It has a molecular weight of 142.15 g/mol . The InChI code is 1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3 .科学的研究の応用
Photochemical Synthesis
Ethyl 3-oxopent-4-enoate plays a role in the photochemical synthesis of pyrethroid components. The synthesis and photochemical reactions of oxime acetates of ethyl derivatives demonstrate its potential in creating cyclopropane derivatives through the aza-di-π-methane reaction (Armesto, Gallego, & Horspool, 1990).
Crystal Packing Interactions
In crystallography, ethyl derivatives have shown unique interactions, such as N⋯π and O⋯π interactions, rather than direct hydrogen bonding. This highlights its significance in the study of molecular interactions and crystal packing (Zhang, Wu, & Zhang, 2011).
Catalysis and Chemical Synthesis
Ethyl 3-oxopent-4-enoate is used in Rhodium(II) acetate-catalyzed reactions, resulting in the formation of various esters. This demonstrates its utility in facilitating diverse chemical transformations (Taylor & Davies, 1983). Additionally, its transformation into Nazarov's reagent for annulation reactions highlights its versatility in organic synthesis (Benetti et al., 2008).
Enzymatic Synthesis
Ethyl 3-oxopent-4-enoate is used in the enzymatic synthesis of γ-butyrolactones, showcasing its role in biocatalytic processes (Korpak & Pietruszka, 2011).
Solvent Effects in Polymerization
In polymer chemistry, the study of solvent effects on the radical copolymerization of ethyl 3-oxo-4-pentenoate with styrene reveals its significance in understanding monomer reactivity ratios and solvent influences (Masuda, Tanaka, & Ota, 1987).
Safety and Hazards
Ethyl 3-oxopent-4-enoate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and rinsing cautiously with water for several minutes in case of eye contact .
特性
IUPAC Name |
ethyl 3-oxopent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)5-7(9)10-4-2/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWUJDDYLWKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501664 | |
| Record name | Ethyl 3-oxopent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxopent-4-enoate | |
CAS RN |
22418-80-0 | |
| Record name | Ethyl 3-oxopent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

